molecular formula C11H22N2O3 B2781560 Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate CAS No. 2247106-94-9

Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate

Cat. No. B2781560
CAS RN: 2247106-94-9
M. Wt: 230.308
InChI Key: DCGATRRLASSZGG-UHFFFAOYSA-N
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Description

“Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate” is a chemical compound with the molecular formula C11H22N2O3 . It is also known as tert-butyl (3- (methylamino)tetrahydrofuran-3-yl)methyl)carbamate . The compound is typically stored at 4°C and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O3/c1-10(2,3)16-9(14)13-7-11(12-4)5-6-15-8-11/h12H,5-8H2,1-4H3,(H,13,14) . This indicates that the compound has a tetrahydrofuran ring with a methylamino group attached to one of the carbon atoms in the ring. The carbamate group is attached to the same carbon atom via a methylene bridge .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.31 . It is a powder and is typically stored at 4°C .

Scientific Research Applications

Intermediate in Drug Synthesis

This compound is an important intermediate product in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate, a part of the compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines are important in the pharmaceutical industry as they are used in the synthesis of a wide range of drugs.

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.

Amination and Reduction Processes

The compound can be obtained via amination and reduction processes, which are fundamental reactions in organic chemistry .

Esterification Process

The compound can also be synthesized via an esterification process, which is a common reaction in the manufacture of esters for a variety of uses .

Trityl Protection and Condensation Steps

The compound can be synthesized via trityl protection and condensation steps. Trityl protection is a technique used in organic chemistry to prevent certain functional groups from reacting so that other reactions can be carried out first .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-7-11(12-4)5-6-15-8-11/h12H,5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGATRRLASSZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate

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